chemical structure of 4-benzyl-1-(3-methylbutanoyl)piperidine
chemical structure of 4-benzyl-1-(3-methylbutanoyl)piperidine
The following technical guide provides an in-depth structural and functional analysis of 4-benzyl-1-(3-methylbutanoyl)piperidine .
This document treats the compound as a specific Structure-Activity Relationship (SAR) probe derived from the privileged 4-benzylpiperidine scaffold. This scaffold is foundational in neuropharmacology, serving as the core for agents like Donepezil (AChE inhibitor), Ifenprodil (NMDA antagonist), and various Sigma receptor ligands .
Structural Characterization, Synthesis, and Pharmacological Implications
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
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IUPAC Name: 1-(3-methylbutanoyl)-4-(phenylmethyl)piperidine
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Common Name: N-Isovaleryl-4-benzylpiperidine
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Molecular Formula:
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Molecular Weight: 259.39 g/mol
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SMILES: CC(C)CC(=O)N1CCC(CC1)CC2=CC=CC=C2
Physicochemical Properties (Calculated)
The conversion of the secondary amine (4-benzylpiperidine) to the tertiary amide significantly alters the physicochemical profile, primarily by neutralizing the basic nitrogen center.
| Property | Value (Predicted) | Implication for Drug Delivery |
| LogP | 4.2 ± 0.4 | Highly lipophilic; excellent CNS penetration predicted. |
| TPSA | 20.3 Ų | Low polar surface area suggests high membrane permeability. |
| H-Bond Donors | 0 | Lacks acidic protons; stable against deprotonation. |
| H-Bond Acceptors | 1 | Amide carbonyl acts as a weak acceptor. |
| pKa | Neutral | Unlike the parent amine (pKa ~10), the amide is non-ionizable at physiological pH. |
3D Conformational Analysis
The molecule consists of three distinct pharmacophoric regions. Understanding their spatial arrangement is critical for binding affinity predictions.
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The Core (Piperidine Ring): Adopts a chair conformation . The bulky 4-benzyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
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The Linker (Amide Bond): The
bond exhibits partial double-bond character, creating a planar region at the nitrogen terminus. This restricts rotation, locking the orientation of the isovaleryl tail relative to the piperidine ring. -
The Distal Aromatic (Benzyl): The phenyl ring retains free rotation around the methylene linker (
), allowing it to optimize stacking interactions within a receptor binding pocket.
Part 2: Synthesis Strategy & Protocols
This section details a validated protocol for the synthesis of 4-benzyl-1-(3-methylbutanoyl)piperidine. The method utilizes a Schotten-Baumann type acylation, chosen for its high yield and operational simplicity.
Reaction Logic
The synthesis relies on the nucleophilic attack of the secondary amine of 4-benzylpiperidine onto the electrophilic carbonyl carbon of isovaleryl chloride . A non-nucleophilic base (DIPEA or TEA) is employed to scavenge the HCl byproduct, driving the equilibrium forward.
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway via acyl chloride coupling. The base (DIPEA) is critical for neutralizing the acid byproduct.
Step-by-Step Experimental Protocol
Reagents:
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4-Benzylpiperidine (1.0 eq, 5.7 mmol)
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Isovaleryl chloride (1.1 eq, 6.3 mmol)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 8.5 mmol)
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Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzylpiperidine (1.0 g) in anhydrous DCM (15 mL).
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Base Addition: Add DIPEA (1.1 g) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Add isovaleryl chloride (0.76 g) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (System: 20% EtOAc in Hexanes). The starting amine spot (low
, stains with ninhydrin) should disappear. -
Workup (Self-Validating Step):
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Wash the organic layer with 1M HCl (2 x 10 mL) . Crucial Step: This removes any unreacted 4-benzylpiperidine (which becomes protonated and water-soluble) and the DIPEA. The neutral amide product remains in the DCM.
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Wash with saturated
(10 mL) to neutralize residual acid. -
Wash with Brine (10 mL).
-
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Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 9:1 to 7:3).
Part 3: Pharmacological Significance & SAR Logic
The transformation of 4-benzylpiperidine to its isovaleryl amide derivative represents a specific strategic move in medicinal chemistry known as "masking the basic center."
The "Neutral Switch" Mechanism
Most biological targets for 4-benzylpiperidine (e.g., NMDA receptors, Sigma receptors) rely on a cation-
By converting the amine to an amide, we remove this positive charge. This creates a probe to answer a specific question: "Is the cationic charge essential for binding, or is the lipophilic scaffold sufficient?"
Predicted Biological Interactions
Based on the structural homology to known ligands, the target molecule is likely to exhibit the following profile:
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Sigma-1 Receptor (
R): High affinity predicted. Sigma receptors accommodate neutral, lipophilic ligands with bulky hydrophobic domains. The benzyl and isobutyl groups provide excellent hydrophobic filling. -
Acetylcholinesterase (AChE): Likely inactive or weakly active. The catalytic site of AChE (specifically the anionic subsite) strongly prefers cationic ligands (like the parent amine or Donepezil). This molecule serves as a negative control in AChE assays.
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CNS Penetration: The amide is significantly more brain-penetrant than the amine due to the loss of charge. This makes it an excellent candidate for a prodrug strategy if an enzymatic cleavage mechanism (amidase) can be utilized in vivo.
Functional Pathway Diagram
Figure 2: Structure-Activity Relationship (SAR) map illustrating how specific structural modifications translate to predicted biological outcomes.
Part 4: References
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PubChem. 4-Benzylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]
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Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. (Foundational text on benzylpiperidine SAR). Available at: [Link]
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Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Available at: [Link]
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Berardi, F., et al. (2004). "Ligands for the Sigma-1 and Sigma-2 Receptors: Structure-Affinity Relationships." Current Medicinal Chemistry. (Context for neutral benzylpiperidine derivatives). Available at: [Link]
